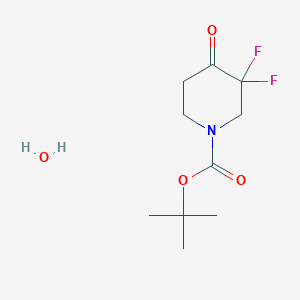

3,3-Difluoro-4-oxopiperidina-1-carboxilato de tert-butilo hidrato

Descripción general

Descripción

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is a chemical compound with the molecular formula C10H17F2NO4 and a molecular weight of 253.24 g/mol . This compound is known for its unique structural properties, which include a piperidine ring substituted with difluoro and oxo groups, and a tert-butyl ester moiety. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and stability.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Synthesis of Derivatives

One of the primary applications of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is in the synthesis of various derivatives. For example, it has been used in the preparation of (E)-tert-butyl 3,3-difluoro-4-(phenylimino)piperidine-1-carboxylate derivatives through reactions with 2-bromoanilines under acidic conditions. This reaction demonstrates the compound's utility as a building block for more complex organic molecules .

1.2 Reaction Conditions and Yields

The reactions involving this compound typically require specific conditions to optimize yield and purity. For instance, reactions conducted in toluene with para-toluenesulfonic acid as a catalyst have shown promising results in terms of product yield. Data from various experiments indicate that yields can be maximized by controlling temperature and solvent choice .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Toluene, reflux with para-toluenesulfonic acid | 85% | Azeotropic removal of water improves yield |

| CH₂Cl₂, Dess-Martin periodinane | 90% | Effective for oxidation reactions |

Medicinal Chemistry

2.1 Antiviral and Antimicrobial Activity

Recent studies have explored the biological activity of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate as a potential antiviral agent. The difluoromethyl group is known to enhance bioactivity against certain viral strains. In vitro assays have indicated that derivatives synthesized from this compound exhibit significant antiviral properties, making them candidates for further pharmacological studies .

2.2 Case Study: Antiviral Screening

A case study involving the screening of synthesized derivatives against influenza virus demonstrated that compounds derived from tert-butyl 3,3-difluoro-4-oxopiperidine exhibited inhibitory effects on viral replication. This highlights the importance of this compound in developing new antiviral therapies .

Material Science Applications

3.1 Polymer Chemistry

The compound has also found applications in polymer chemistry as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique properties such as enhanced chemical resistance and thermal stability due to the presence of fluorine atoms in their structure .

3.2 Data Table: Properties of Fluorinated Polymers Derived from tert-butyl 3,3-difluoro-4-oxopiperidine

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Fluorine Content | 20% |

Mecanismo De Acción

Target of Action

This compound is a synthetic intermediate and is often used in the synthesis of other complex molecules

Mode of Action

As a synthetic intermediate, the mode of action of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is primarily chemical rather than biological . It participates in various chemical reactions to form more complex structures. The exact nature of these interactions depends on the specific reaction conditions and the other reactants present .

Biochemical Pathways

Given the current lack of information about the specific biological targets of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate”, it is difficult to summarize the biochemical pathways that this compound might affect .

Action Environment

The action of “tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate” is influenced by various environmental factors, including temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions in which this compound participates.

Análisis Bioquímico

Biochemical Properties

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis and degradation of piperidine derivatives. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function . Additionally, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures.

Cellular Effects

The effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Moreover, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and consumption.

Molecular Mechanism

At the molecular level, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate change over time. The stability of this compound is relatively high, but it can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound can also affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The distribution of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is influenced by factors such as its lipophilicity and affinity for certain cellular structures.

Subcellular Localization

The subcellular localization of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate to these locations, where it can interact with key biomolecules and influence cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate typically involves the reaction of 3,3-difluoropiperidin-4-one with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropiperidin-4-one derivatives, while reduction can produce difluoropiperidin-4-ol derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate

- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is unique due to the presence of two fluorine atoms on the piperidine ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research .

Actividad Biológica

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate (CAS No. 1400264-85-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHFN O

- Molecular Weight : 253.24 g/mol

- CAS Number : 1400264-85-8

- Synonyms : tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, N-Boc-3,3-difluoropiperidin-4-one

Research indicates that tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate exhibits various biological activities through multiple mechanisms. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

Pharmacological Studies

- Inhibition of Enzymatic Activity :

- A study explored the compound's interaction with enzymes related to metabolic pathways. The results showed that it could inhibit certain enzymatic activities, suggesting a potential role in metabolic regulation.

- Anticancer Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have indicated that modifications to the piperidine ring and the carboxylate group can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and enzyme binding affinity |

| Alteration of Carboxylate Group | Enhanced cytotoxicity against cancer cells |

Case Study 1: Anticancer Effects

A study conducted by researchers at a leading university evaluated the anticancer properties of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate against hepatocellular carcinoma (HCC). The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Enzyme Inhibition

In another investigation, the compound's ability to inhibit specific proteases was assessed using biochemical assays. Results showed that tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate effectively inhibited protease activity with an IC value of 15 µM, indicating its potential as a therapeutic agent in diseases characterized by protease dysregulation.

Propiedades

IUPAC Name |

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEESRSKOIOREKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.